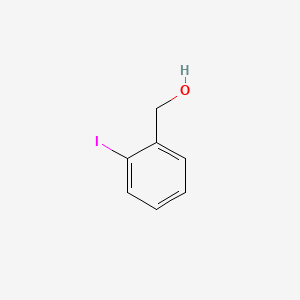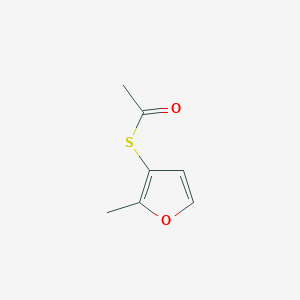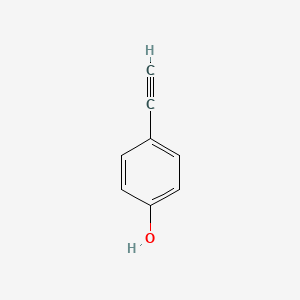
Phenol, 4-ethynyl-
Übersicht
Beschreibung
Phenol, 4-ethynyl- is an organic compound with the molecular formula C₈H₆O. It is a derivative of phenol where the hydrogen atom at the para position is replaced by an ethynyl group.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-ethynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
Target of Action
Phenol, 4-ethynyl-, is a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses . The primary targets of Phenol, 4-ethynyl-, are the proteins in these organisms, which it interacts with and modifies .
Mode of Action
Phenol, 4-ethynyl-, interacts with its targets through a process known as proteolysis . In concentrations in the 5% to 7% range, Phenol, 4-ethynyl-, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, Phenol, 4-ethynyl-, produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
The biochemical pathways affected by Phenol, 4-ethynyl-, are primarily those involving proteins and their synthesis . Phenolic compounds, such as Phenol, 4-ethynyl-, are mainly biosynthesized by the shikimate and phenylpropanoid pathways . The downstream effects of these pathways include the production of a wide range of secondary metabolites, including other phenolic compounds .
Pharmacokinetics
It is known that phenolic compounds, in general, have poor oral bioavailability . They are converted into a large repertoire of metabolites by phase 1 and phase 2 metabolism and gut microflora-mediated biotransformation .
Result of Action
The result of the action of Phenol, 4-ethynyl-, is the disruption of protein structures within the target organisms . This can lead to the death of the organisms, making Phenol, 4-ethynyl-, an effective antiseptic and disinfectant .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol, 4-ethynyl- can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide in ethanol. This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification . Another method involves the nucleophilic aromatic substitution of aryl halides under specific conditions .
Industrial Production Methods: Industrial production of phenol derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 4-ethynyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using strong oxidizing agents such as Jones reagent or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Jones reagent, silver oxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens, nitric acid, and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-ethynyl- can be compared with other phenol derivatives such as:
Phenol, 4-ethyl- (C₈H₁₀O): Similar structure but with an ethyl group instead of an ethynyl group.
Phenol, 4-methyl- (C₇H₈O): Contains a methyl group at the para position.
Phenol, 4-nitro- (C₆H₅NO₃): Contains a nitro group at the para position.
Uniqueness: The presence of the ethynyl group in phenol, 4-ethynyl- imparts unique reactivity and properties compared to other phenol derivatives. This makes it a valuable compound for specific applications in organic synthesis and material science .
Eigenschaften
IUPAC Name |
4-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJEKPLQLVJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905921 | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-91-1, 24979-70-2 | |
| Record name | Phenol, 4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-ethenyl-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)


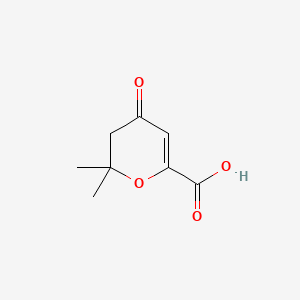
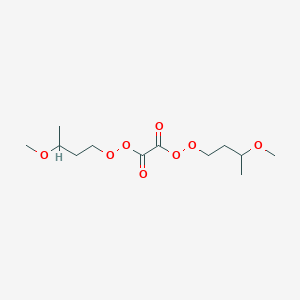
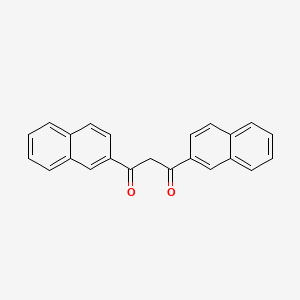
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
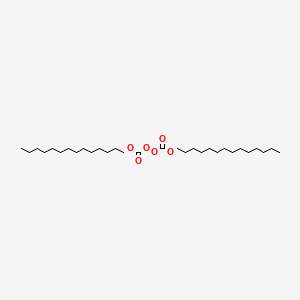
![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)
